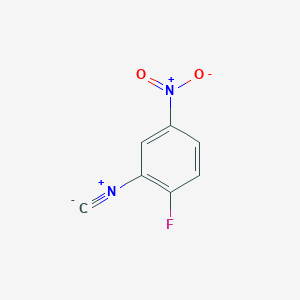
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and an imidazole ring. This structure is significant due to the presence of the imidazole ring, which is known for its biological and chemical reactivity. The compound is of interest in various fields including medicinal chemistry, biochemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino acid derivative with an imidazole derivative under controlled conditions. For instance, the reaction might involve the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) as a reducing agent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and as a potential inhibitor or activator of biological pathways.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness: 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both an amino group and an ethyl-substituted imidazole ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13) |
Clé InChI |
XLFFKLJZDZFTBD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)



![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)



